molecular formula C20H16MgN2O6S2 B12666050 Magnesium 8-aminonaphthalene-1-sulphonate CAS No. 57215-96-0

Magnesium 8-aminonaphthalene-1-sulphonate

Cat. No.: B12666050
CAS No.: 57215-96-0
M. Wt: 468.8 g/mol
InChI Key: RUGUJDHXRNYMLU-UHFFFAOYSA-L
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Description

Magnesium 8-aminonaphthalene-1-sulphonate is a chemical compound with the molecular formula C20H16MgN2O6S2 and a molecular weight of 468.78584 g/mol . This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium 8-aminonaphthalene-1-sulphonate typically involves the reaction of 8-aminonaphthalene-1-sulfonic acid with a magnesium salt under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Magnesium 8-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonate derivatives, while substitution reactions can produce various substituted naphthalene compounds .

Scientific Research Applications

Magnesium 8-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound is employed in biological studies to investigate protein interactions and enzyme activities.

    Medicine: Research has explored its potential use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of magnesium 8-aminonaphthalene-1-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The sulfonate group allows it to interact with cationic side chains of proteins, while the naphthalene ring can bind to hydrophobic pockets, influencing protein conformation and activity .

Comparison with Similar Compounds

Magnesium 8-aminonaphthalene-1-sulphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other related compounds.

Biological Activity

Magnesium 8-aminonaphthalene-1-sulphonate (Mg-ANS) is a coordination compound that has garnered attention for its diverse biological activities and applications. This article delves into the compound's synthesis, structural characteristics, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Mg-ANS is characterized by the presence of a magnesium ion coordinated to an 8-aminonaphthalene-1-sulphonate moiety. The molecular formula is C₁₂H₁₁NNaO₃S, with a molecular weight of approximately 468.79 g/mol. The compound's structure includes a naphthalene ring with an amino group and a sulfonate group, contributing to its solubility and reactivity in biological systems.

Synthesis of this compound

The synthesis of Mg-ANS typically involves the following steps:

  • Preparation of 8-Aminonaphthalene-1-Sulfonic Acid: This precursor is synthesized from naphthalene through sulfonation and subsequent amination.
  • Complexation with Magnesium Ion: The acid is then reacted with a magnesium salt to form the final product.

This synthetic route allows for the production of high-purity Mg-ANS suitable for various applications in biological research and therapeutic contexts.

Fluorescent Probes and Protein Interactions

Mg-ANS is widely used as a fluorescent probe in biochemical studies. Its solvatochromic properties allow it to detect conformational changes in proteins, making it valuable for studying protein interactions and membrane dynamics. For instance, it has been employed to monitor the activity of enzymes involved in bacterial cell wall synthesis, such as MurA .

Cellular Mechanisms and Therapeutic Potential

Research indicates that Mg-ANS can influence various cellular mechanisms:

  • Cell Survival and Proliferation: It plays a role in regulating cell survival, division, and differentiation. Studies have shown that Mg-ANS can induce angiogenesis by activating signaling pathways associated with fibroblast growth factor receptors (FGFRs) and integrins .
  • Neuroprotective Effects: In vitro studies suggest that Mg-ANS may exhibit neuroprotective properties by mitigating oxidative stress effects on neuronal cells. This aligns with findings on other magnesium complexes that demonstrate antioxidant effects against excitotoxic damage .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of magnesium complexes similar to Mg-ANS. The results indicated that these compounds could protect cerebellar neurons from glutamate toxicity and support neurite growth under oxidative stress conditions . This suggests potential applications in treating neurodegenerative diseases.

Fluorescent Probe Applications

In another study, Mg-ANS was utilized to explore conformational changes in proteins associated with bacterial enzymes. The findings highlighted its effectiveness in real-time monitoring of enzyme activity, which is crucial for drug discovery processes targeting bacterial infections .

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Magnesium 8-anilino-1-naphthalenesulfonateC₁₂H₁₁NNaO₃SContains an aniline group; used as a fluorescent probe.
8-Anilinonaphthalene-1-sulfonic acidC₁₂H₉N₁O₃SLacks magnesium; commonly used in dye applications.
Sodium 8-naphthalenesulfonateC₁₂H₉NaO₃SSodium salt; widely used as a surfactant.

This table illustrates the uniqueness of Mg-ANS due to its specific coordination with magnesium, enhancing its solubility and reactivity compared to other compounds.

Properties

CAS No.

57215-96-0

Molecular Formula

C20H16MgN2O6S2

Molecular Weight

468.8 g/mol

IUPAC Name

magnesium;8-aminonaphthalene-1-sulfonate

InChI

InChI=1S/2C10H9NO3S.Mg/c2*11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h2*1-6H,11H2,(H,12,13,14);/q;;+2/p-2

InChI Key

RUGUJDHXRNYMLU-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].C1=CC2=C(C(=C1)N)C(=CC=C2)S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

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